![molecular formula C12H16O2S B14064499 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one](/img/structure/B14064499.png)
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but with hydroxy and hydroxyethoxy groups.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholino group instead of an ethoxy group
Uniqueness
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structure, which consists of a propanone backbone with an ethoxy group and a methylthio group attached to a phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The molecular formula of this compound allows for various reactivity patterns, particularly due to the presence of the ethoxy and methylthio groups. These functional groups can influence the compound's interactions with biological systems, potentially affecting enzyme activity and receptor interactions.
Key Structural Features
Feature | Description |
---|---|
Ethoxy Group | Enhances solubility and modifies reactivity |
Methylthio Group | Influences electronic properties and sterics |
Propanone Backbone | Provides a ketone functionality for reactivity |
Biological Activity
Research into the biological activity of this compound has revealed several promising therapeutic properties:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes, though specific pathways remain to be fully elucidated.
Anticancer Potential
Initial findings suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
The exact mechanisms of action are still under investigation, but several hypotheses include:
- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Activity Evaluation
A series of in vitro tests were conducted on human cancer cell lines (e.g., HCT-116, PC-3). The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth. Further studies focused on elucidating the apoptotic pathways involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one | Similar structure but different positional isomers | Variation in ethoxy and methylthio positioning |
3-Methoxy-2-(methylthio)phenyl-propan-1-one | Contains a methoxy group instead | Different functional group leading to varied reactivity |
4-Methyl-thiophenol | Lacks propanone backbone | Different backbone structure affecting biological activity |
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-4-11(13)10-7-6-9(15-3)8-12(10)14-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZOMVFSMMFNBBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)OCC |
Origin of Product |
United States |
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